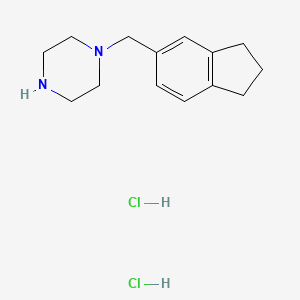

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride

CAS No.: 1423032-79-4

Cat. No.: VC7873416

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423032-79-4 |

|---|---|

| Molecular Formula | C14H22Cl2N2 |

| Molecular Weight | 289.2 |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C14H20N2.2ClH/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16;;/h4-5,10,15H,1-3,6-9,11H2;2*1H |

| Standard InChI Key | OMQNWKNIJZKGDG-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl |

| Canonical SMILES | C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Structural Features

The indene scaffold consists of a bicyclic system with a fused benzene and cyclopentane ring. Substitution at the 5-position with a methyl-piperazine group introduces steric and electronic modifications that may influence receptor binding or solubility. X-ray crystallographic data for related indenyl-piperazine derivatives reveal planar aromatic systems and zwitterionic forms stabilized by intramolecular hydrogen bonding .

Synthetic Pathways and Challenges

Hypothetical Synthesis Routes

Although no direct synthesis protocols for the 5-ylmethyl variant are documented, analogous methods for 2-substituted indenyl-piperazines involve:

-

Alkylation of Piperazine: Reacting piperazine with 5-(bromomethyl)-2,3-dihydro-1H-indene under basic conditions.

-

Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

Analytical Characterization

Key characterization techniques for related compounds include:

-

¹H NMR: Peaks for indene protons (6.20–7.58 ppm), methylene groups (4.21–4.33 ppm), and NH resonances (9.79–10.07 ppm) .

-

IR Spectroscopy: Absorption bands for NH (3183–3493 cm⁻¹) and SO₂ groups (1125–1342 cm⁻¹) in sulfonamide analogs .

Physicochemical Properties

Predicted Properties

Based on structural analogs:

| Property | Value |

|---|---|

| Molecular Weight | ~275 g/mol (estimated) |

| Solubility | Likely soluble in polar solvents (DMSO, water) |

| logP | ~2.5 (moderate lipophilicity) |

Stability and Reactivity

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Precautionary measures include using personal protective equipment and ensuring adequate ventilation .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective methods for 5-position functionalization.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic stability.

-

Target Identification: Screening against kinase or GPCR panels to elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume